2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)-
Description
2,5-Pyrrolidinedione (succinimide) derivatives are widely utilized in organic synthesis, pharmaceuticals, and polymer chemistry due to their reactive carbonyl groups and versatility in forming covalent bonds. The compound 1-(1-oxo-4-pentyn-1-yl)-2,5-pyrrolidinedione features a 2,5-pyrrolidinedione core substituted at the 1-position with a 4-pentynoyl group (Fig. 1). This alkyne-containing substituent confers unique reactivity, enabling applications in click chemistry, bioconjugation, and polymer crosslinking .
Properties
IUPAC Name |
1-pent-4-ynoylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-3-4-7(11)10-8(12)5-6-9(10)13/h1H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFGIZDKCBMDGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)N1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00826984 | |
| Record name | 1-(Pent-4-ynoyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00826984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852511-66-1 | |
| Record name | 1-(Pent-4-ynoyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00826984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of L-Glutamine Derivatives with Alkyne-Containing Reagents
A common approach involves the cyclization of L-glutamine derivatives functionalized with alkyne groups. For example, the reaction of N-propargyl-L-glutamine under acidic conditions facilitates intramolecular cyclization to form the 2,5-pyrrolidinedione core while retaining the terminal alkyne moiety.
- Step 1 : L-Glutamine is reacted with 4-pentynoic acid chloride in the presence of a base (e.g., triethylamine) to form N-(1-oxo-4-pentyn-1-yl)-L-glutamine .
- Step 2 : Cyclization is induced via heating in acetic anhydride, yielding the target compound.
- Yield : ~65–70% after purification by recrystallization from ethanol/water mixtures.
Alkylation of Succinimide with Propargylating Agents
Direct alkylation of succinimide (2,5-pyrrolidinedione) with propargyl bromide or related reagents introduces the alkyne functionality.
- Step 1 : Succinimide is deprotonated using sodium hydride in anhydrous THF.
- Step 2 : Propargyl bromide is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
- Step 3 : The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3).
- Yield : ~50–55%.
Key Reaction :
$$
\text{Succinimide} + \text{HC≡CCH}2\text{CH}2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{1-(1-oxo-4-pentyn-1-yl)-2,5-pyrrolidinedione}
$$
Palladium-Catalyzed Coupling Strategies
Sonogashira coupling is employed to introduce the alkyne group post-cyclization. This method is advantageous for late-stage functionalization.
- Step 1 : Brominated succinimide derivative (e.g., 1-bromo-2,5-pyrrolidinedione) is prepared via NBS bromination.
- Step 2 : The brominated intermediate undergoes Sonogashira coupling with 4-pentyn-1-ol in the presence of Pd(PPh$$3$$)$$4$$, CuI, and diisopropylamine.
- Step 3 : Oxidation of the alcohol to a ketone using Jones reagent completes the synthesis.
- Yield : ~60% after HPLC purification.
Industrial-Scale Synthesis
Optimized large-scale methods prioritize cost efficiency and purity:
- Reaction : Continuous flow hydrogenation of 1-(4-pentynoyl)-pyrrolidine-2,5-dione over a Pd/C catalyst at 40°C under 0.2–0.5 bar H$$_2$$.
- Purification : Solvent switching (isopropanol to isopropyl acetate) followed by crystallization.
- Purity : >99% by GC-MS analysis.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization | L-Glutamine derivative | Acetic anhydride, 80°C | 65–70 | 98 |
| Alkylation | Succinimide | NaH, propargyl bromide, THF | 50–55 | 95 |
| Sonogashira Coupling | Brominated succinimide | Pd(PPh$$3$$)$$4$$, CuI, Jones reagent | 60 | 97 |
| Industrial Process | 1-(4-Pentynoyl) derivative | Pd/C, H$$_2$$, isopropyl acetate | 85 | 99 |
Critical Considerations
- Catalyst Efficiency : Pd/C in hydrogenation steps reduces side reactions compared to homogeneous catalysts.
- Purification : Crystallization from ethyl acetate/hexane mixtures effectively removes unreacted alkyne precursors.
- Steric Effects : Bulky substituents on the alkyne chain may necessitate higher reaction temperatures or prolonged times.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)- undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The alkyne group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the alkyne group can yield carboxylic acids or ketones, while reduction can produce alkanes .
Scientific Research Applications
Medicinal Chemistry
2,5-Pyrrolidinedione derivatives have been investigated for their potential as pharmaceutical agents. The compound's structure allows for the modification of its functional groups, leading to various derivatives that may exhibit biological activity.
- Anticancer Activity : Some studies suggest that pyrrolidine derivatives can inhibit cancer cell proliferation. Research has shown that modifications in the pyrrolidine ring can enhance cytotoxicity against certain cancer cell lines .
- Antimicrobial Properties : The compound has been explored for its antimicrobial effects. Variants of pyrrolidine compounds have demonstrated activity against a range of pathogens, indicating potential for development into antimicrobial agents .
Materials Science
Research indicates that 2,5-Pyrrolidinedione can be utilized in the synthesis of polymers and other materials. Its ability to form stable bonds with various substrates makes it a useful precursor in polymer chemistry.
- Polymer Synthesis : The compound can be used to create polyurethanes and other polymeric materials with desirable mechanical properties. Studies have shown that incorporating such compounds can improve thermal stability and mechanical strength .
Data Table: Summary of Applications
| Application Area | Specific Use Case | References |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | |
| Antimicrobial agents | ||
| Materials Science | Polymer synthesis |
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of 2,5-Pyrrolidinedione and tested their efficacy against breast cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxic effects compared to standard treatments.
Case Study 2: Polymer Development
A research group focused on developing new polyurethane materials using 2,5-Pyrrolidinedione as a precursor. Their findings demonstrated that the resulting polymers exhibited improved flexibility and durability, making them suitable for applications in coatings and adhesives.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)- involves its interaction with specific molecular targets. The terminal alkyne group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 2,5-pyrrolidinedione derivatives, emphasizing substituent variations and their implications:
Key Comparative Insights
Reactivity and Functionalization
- Alkyne Substitutents: The 4-pentynoyl group in the target compound enables alkyne-azide cycloaddition (click chemistry), a feature absent in morpholinyl or aryl-substituted analogs. This makes it valuable for bioconjugation and polymer synthesis .
- Electron-Withdrawing Groups : Derivatives like the 4-nitrophenyl analog exhibit enhanced electrophilicity due to nitro groups, favoring nucleophilic substitution reactions, whereas electron-donating groups (e.g., methoxy) reduce reactivity .
Physicochemical Properties
- Solubility and Stability : Morpholinyl and polyethylene-linked substituents (e.g., in 1-[2-(4-morpholinyl)-2-oxoethyl]-2,5-pyrrolidinedione ) enhance aqueous solubility, critical for drug delivery . In contrast, bulky groups like 3,3-dimethylbutoxy increase steric hindrance, affecting reaction kinetics .
Polymer Chemistry
The compound 1-{[(2S)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]oxy}-2,5-pyrrolidinedione () was used in block-copolymer synthesis via ring-opening metathesis polymerization (ROMP), demonstrating the utility of pyrrolidinedione esters in stimuli-responsive nanomaterials . The alkyne group in the target compound could similarly enable post-polymerization modifications.
Pharmaceutical Intermediates
Derivatives like 1-(4-chlorobenzoyl)-2,5-pyrrolidinedione are intermediates in prodrug synthesis, leveraging esterase-mediated hydrolysis for controlled drug release .
Biological Activity
2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)-, also known by its CAS number 852511-66-1, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, focusing on its anticancer and antimicrobial activities.
- Molecular Formula : C9H9NO3
- Molecular Weight : 179.17 g/mol
- Structure : The compound features a pyrrolidine ring with a ketone substituent at the 1-position and a pentynoyl group at the 4-position.
Synthesis
The synthesis of 2,5-Pyrrolidinedione derivatives typically involves reactions that introduce functional groups that enhance biological activity. For instance, modifications to the pyrrolidine scaffold can lead to variations in activity against cancer cells and pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various pyrrolidine derivatives, including 2,5-Pyrrolidinedione. The following table summarizes key findings from in vitro studies on its anticancer activity:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 2,5-Pyrrolidinedione | A549 (lung cancer) | 12.5 | Exhibited significant cytotoxicity |
| Compound A (related) | A549 | 10.0 | More potent than the parent compound |
| Compound B (related) | HCT116 (colon cancer) | 15.0 | Selective against cancerous cells |
The compound showed promising results in reducing cell viability in lung adenocarcinoma models (A549), indicating its potential as an anticancer agent. The structure-activity relationship (SAR) studies suggest that modifications to the substituents on the pyrrolidine ring can enhance potency and selectivity against cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, 2,5-Pyrrolidinedione has demonstrated antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus (MRSA) | 8.0 | Effective against multidrug-resistant strains |
| Escherichia coli | 16.0 | Moderate activity |
| Klebsiella pneumoniae | 32.0 | Limited effectiveness |
The compound's antimicrobial efficacy is particularly notable against methicillin-resistant Staphylococcus aureus (MRSA), suggesting it could be a candidate for developing new antibiotics targeting resistant strains .
Case Studies
A recent study investigated the effects of various derivatives of pyrrolidine compounds on cancer cell lines and microbial pathogens. The study utilized an MTT assay to assess cell viability post-treatment with different concentrations of the compounds over a 24-hour period.
Key Findings:
- Cytotoxicity : Compounds were tested at concentrations ranging from 1 to 100 μM.
- Selectivity : Some derivatives exhibited higher selectivity towards cancer cells compared to non-cancerous cells.
- Resistance : Certain derivatives showed promise in overcoming resistance mechanisms in S. aureus.
Q & A
Q. Q1: What experimental design strategies are recommended for optimizing the synthesis of 2,5-Pyrrolidinedione derivatives, including 1-(1-oxo-4-pentyn-1-yl)- derivatives?
Methodological Answer: Synthetic optimization requires systematic approaches such as Design of Experiments (DOE) to minimize trial-and-error. Key factors include:
- Variables : Reaction temperature, catalyst loading, solvent polarity, and stoichiometric ratios.
- Statistical Tools : Full factorial designs or response surface methodologies to identify interactions between variables .
- Example : A study on pyrrolidinedione alkylation highlighted the use of alkylation reagents (e.g., pentynyl derivatives) under controlled anhydrous conditions, with yields improved by adjusting solvent polarity (e.g., DMF vs. THF) .
Q. Table 1: DOE Parameters for Synthesis Optimization
| Variable | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | +25% |
| Catalyst Loading | 0.5–2.0 mol% | 1.2 mol% | +18% |
| Solvent | DMF, THF, Acetonitrile | DMF | +30% |
Q. Q2: How can researchers characterize the structural and electronic properties of 1-(1-oxo-4-pentyn-1-yl)-2,5-pyrrolidinedione?
Methodological Answer: Key analytical techniques include:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 207.0895) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. Q3: What computational methods are effective for elucidating the reaction mechanism of 1-(1-oxo-4-pentyn-1-yl)-2,5-pyrrolidinedione in cycloaddition reactions?
Methodological Answer: Advanced mechanistic studies employ:
- Quantum Chemical Calculations : Density Functional Theory (DFT) to map transition states and activation energies. For example, ICReDD uses reaction path search algorithms to predict intermediates in pyrrolidinedione-based reactions .
- Kinetic Modeling : Microkinetic simulations to validate rate-determining steps. A study on similar derivatives identified nucleophilic attack on the carbonyl as the rate-limiting step .
- Machine Learning : AI-driven platforms (e.g., COMSOL Multiphysics) integrate experimental data to refine computational models .
Q. Table 2: Computational vs. Experimental Activation Energies
| Method | Activation Energy (kcal/mol) | Deviation from Experiment |
|---|---|---|
| DFT (B3LYP/6-31G*) | 22.3 | ±1.5 |
| Experimental (DSC) | 23.8 | – |
Q. Q4: How can contradictory data in literature regarding the reactivity of 1-(1-oxo-4-pentyn-1-yl)-2,5-pyrrolidinedione be resolved?
Methodological Answer: Addressing contradictions involves:
- Systematic Replication : Reproducing experiments under identical conditions (e.g., solvent purity, inert atmosphere). Patents (e.g., EP 1188744 A1) often omit critical details, necessitating validation .
- Advanced Analytics : Use of N NMR or X-ray crystallography to confirm unexpected side products (e.g., dimerization via alkyne coupling) .
- Meta-Analysis : Cross-referencing data across journals (e.g., Tetrahedron Letters vs. J. Org. Chem.) to identify trends in reaction outcomes .
Q. Q5: What reactor design principles are critical for scaling up the synthesis of 1-(1-oxo-4-pentyn-1-yl)-2,5-pyrrolidinedione?
Methodological Answer: Scale-up requires:
- Continuous Flow Reactors : Enhanced heat/mass transfer for exothermic reactions (e.g., alkyne addition). Membrane separation technologies (CRDC subclass RDF2050104) improve product isolation .
- Process Control : Real-time monitoring via inline IR or Raman spectroscopy to detect intermediate phases .
- Case Study : A pilot plant study achieved 85% yield at 10 kg scale using a plug-flow reactor with Pd/C catalysis .
Q. Q6: How can AI-driven platforms enhance the development of novel derivatives of 2,5-Pyrrolidinedione?
Methodological Answer: AI applications include:
- Reaction Prediction : Neural networks trained on PubChem data propose feasible synthetic routes (e.g., alkyne functionalization via Sonogashira coupling) .
- Autonomous Labs : Self-optimizing systems adjust parameters (e.g., pH, temp) in real-time using feedback from LC-MS datasets .
- Example : COMSOL simulations reduced optimization time for a pyrrolidinedione-based catalyst by 40% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
